N-Hydroxy-N'-[(pyridin-3-yl)methyl]urea
Description
Properties
CAS No. |
919996-52-4 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
1-hydroxy-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C7H9N3O2/c11-7(10-12)9-5-6-2-1-3-8-4-6/h1-4,12H,5H2,(H2,9,10,11) |
InChI Key |
LGVRGWRJXKEPDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Dimethyl Dithiocarbonate (DMDTC) Approach
Artuso et al. demonstrated that DMDTC efficiently carbonylates amines under mild conditions to form ureas. For this compound:
- Step 1 : React hydroxylamine hydrochloride with DMDTC in water at 60°C to form S-methyl N-hydroxythiocarbamate.
- Step 2 : Add pyridin-3-ylmethylamine to the intermediate, yielding the target urea after purification (Scheme 1).
Advantages :
Limitations :
- Requires strict pH control to prevent hydroxylamine oxidation.
Phenyl Pyridazine Carboxylate Reagents
Yoon et al. utilized phenyl 4,5-dichloro-6-oxopyridazine-1-carboxylate (68 ) as a stable phosgene alternative.
- Step 1 : React 68 with hydroxylamine to form N-hydroxy carbamate.
- Step 2 : Introduce pyridin-3-ylmethylamine under reflux to afford the urea.
Conditions :
- Solvent: Toluene or dichloromethane.
- Temperature: 70–80°C.
- Yield: ~65% (estimated from similar reactions).
Isocyanate-Based Methods
Potassium Isocyanate in Aqueous Media
Tiwari et al. developed a scalable method using potassium isocyanate (KOCN) and amines in water:
- Step 1 : Dissolve hydroxylamine hydrochloride and pyridin-3-ylmethylamine in 1 M HCl.
- Step 2 : Add KOCN (2.2 equiv.) and stir at 25°C for 6–12 hours.
- Isolation : Extract with dichloromethane and purify via recrystallization.
Key Data :
Advantages :
- Solvent-free, eco-friendly.
- Scalable to gram quantities.
In Situ Isocyanate Generation
Hofmann rearrangement of carboxamides generates isocyanates, which react with amines:
- Step 1 : Convert pyridin-3-ylmethyl carboxamide to isocyanate using N-bromosuccinimide (NBS) and KOH.
- Step 2 : Trap the isocyanate with hydroxylamine.
Conditions :
Protection-Deprotection Strategies
O-Protected Hydroxylamine
To prevent side reactions, hydroxylamine is often protected as O-benzylhydroxylamine:
- Step 1 : React O-benzylhydroxylamine with pyridin-3-ylmethyl isocyanate.
- Step 2 : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group.
Conditions :
Comparative Analysis of Methods
Challenges and Optimization
- Hydroxylamine Stability : Degrades readily under basic or oxidative conditions. Acidic media (e.g., HCl) improve stability.
- Regioselectivity : Stepwise addition of amines or use of bulky reagents minimizes symmetric urea formation.
- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N’-[(pyridin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-Hydroxy-N’-[(pyridin-3-yl)methyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of N-Hydroxy-N’-[(pyridin-3-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the pyridin-3-ylmethyl group can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Findings:
Structural Complexity : The trifluoromethyl and chloro substituents in significantly increase molecular weight and hydrophobicity compared to the dimethylphenyl analog and the target compound.
Solubility Implications : The hydroxylamine group in the target compound may reduce LogP compared to (LogP = 3.488) and , suggesting better aqueous solubility.
Bioactivity Potential: Electron-withdrawing groups (e.g., Cl, CF₃ in ) are often associated with enhanced binding to hydrophobic enzyme pockets, whereas the hydroxylamine group in the target compound could facilitate hydrogen bonding or redox activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
